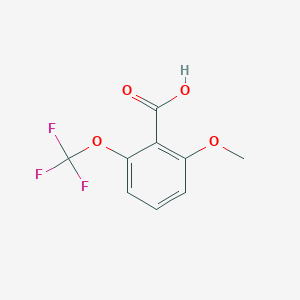
2-Methoxy-6-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
2-Methoxy-6-(trifluoromethoxy)benzoic acid, also known as TFMBA, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMBA is a white crystalline powder that is soluble in organic solvents and has a melting point of 174-175°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescent Properties
- Synthesis and Luminescent Properties of Lanthanide Benzoates : Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the synthesis of lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy and trifluoromethoxy groups. They examined the influence of electron-releasing and electron-withdrawing substituents on photophysical properties, demonstrating that the incorporation of an electron-releasing substituent, like a methoxy group, can enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Medical Applications
- Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, finding that alterations in the molecular structure, including the presence of methoxy groups, significantly affect their biological activity. This research provides insights into the potential medical applications of structurally similar compounds (Grell et al., 1998).
Chemical Synthesis and Modification
- Site-Selective Functionalization of Benzene Derivatives : Dmowski and Piasecka-Maciejewska (1998) reported the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives, including those with methoxy groups. This study highlights the chemical synthesis and modification potential of such compounds (Dmowski & Piasecka-Maciejewska, 1998).
Analytical Chemistry Applications
- Development of Novel Fluorescence Probes : Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes based on benzoic acid derivatives for the selective detection of reactive oxygen species. This research demonstrates the application of such compounds in developing tools for biological and chemical analysis (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-3-2-4-6(7(5)8(13)14)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXRZSWMXWCTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






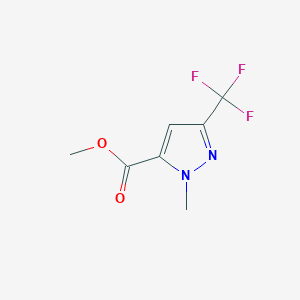
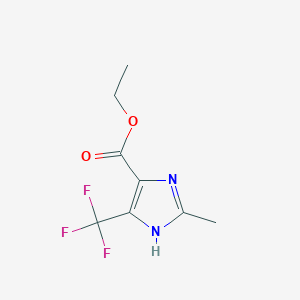
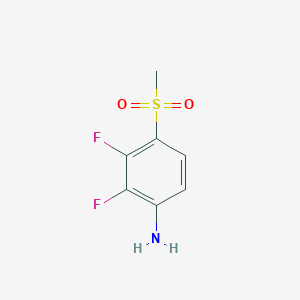

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)



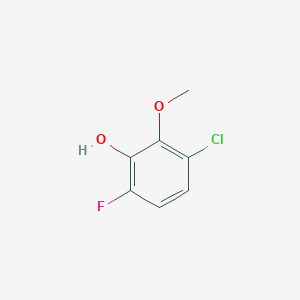
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)